2-Methyloctadecane

描述

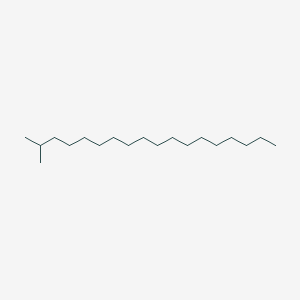

Structure

3D Structure

属性

IUPAC Name |

2-methyloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVGSDBGJXNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166024 | |

| Record name | Octadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] | |

| Record name | 2-Methyloctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1560-88-9 | |

| Record name | 2-Methyloctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyloctadecane

Catalytic Hydrogenation of Branched Alkene Precursors

The synthesis of 2-methyloctadecane is frequently achieved through the catalytic hydrogenation of its corresponding branched alkene precursor, 2-methyloctadecene. This process involves the addition of hydrogen across the double bond of the alkene in the presence of a metal catalyst.

Optimization of Transition Metal Catalysis (e.g., Palladium, Platinum)

The choice and optimization of the transition metal catalyst are critical for the efficiency of the hydrogenation process. Commonly employed catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO₂). These metals are effective in activating molecular hydrogen, facilitating its addition to the alkene. vapourtec.com

Key parameters that are optimized to maximize yield and purity include:

Catalyst Loading: Typically ranges from 1 to 5 weight percent.

Temperature: Reactions are generally conducted between 80°C and 120°C.

Hydrogen Pressure: Pressures of 3 to 5 bar are commonly applied.

Solvent: Inert solvents such as hexane (B92381) or ethyl acetate (B1210297) are often used.

The selection of the catalyst can significantly influence the reaction outcome. For instance, using a 5% Pd/C catalyst at 100°C and 3 bar pressure can yield 88% of this compound with 92% purity. In comparison, platinum oxide at 120°C and 5 bar can increase the yield to 92% with 95% purity.

Table 1: Hydrogenation Optimization Parameters

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

| 5% Pd/C | 100 | 3 | 88 | 92 |

| PtO₂ | 120 | 5 | 92 | 95 |

| Raney Ni | 80 | 4 | 78 | 85 |

Regioselectivity and Stereochemical Control in Hydrogenation

In the context of synthesizing this compound from 2-methyloctadecene, regioselectivity refers to the specific location of the hydrogen addition. Since there is only one double bond in the precursor, the primary concern is ensuring the complete saturation of this bond to form the desired alkane. masterorganicchemistry.com

Stereochemistry becomes a factor when the reaction creates a new chiral center. The hydrogenation of 2-methyloctadecene results in the formation of a chiral center at the C2 position. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond from the catalyst surface. This can lead to the formation of a racemic mixture of (R)- and (S)-2-methyloctadecane if the starting material is achiral and no chiral catalyst is used. Achieving stereochemical control to favor one enantiomer over the other would necessitate the use of asymmetric hydrogenation techniques, often employing chiral catalysts. acs.org

Industrial Scale-Up Considerations for Continuous-Flow Processes

For industrial-scale production, continuous-flow reactors are often favored over batch reactors. nih.gov This approach offers several advantages, including improved safety, better temperature control, and the potential for catalyst reuse. vapourtec.comfrontiersin.org

In a continuous-flow setup, a solution of the alkene precursor is passed through a heated tube or column packed with a solid-supported catalyst, known as a fixed-bed catalyst. vapourtec.com This method allows for a continuous production stream and can enhance throughput. The use of solid-supported catalysts, such as palladium on carbon or alumina, simplifies the separation of the catalyst from the product stream, which is a significant advantage for large-scale operations. frontiersin.orgbeilstein-journals.org The transition from batch to continuous flow processes is a key aspect of process intensification in the chemical industry. nih.govfrontiersin.org

Alkylation and Isomerization Pathways

Alternative synthetic routes to this compound involve the structural rearrangement of linear alkanes or the addition of a methyl group to a long-chain alkane.

Friedel-Crafts Alkylation of Heptadecane (B57597) with Methylating Agents

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds. mt.comwikipedia.org In the synthesis of this compound, this can be achieved by reacting heptadecane with a methylating agent, such as methyl chloride (CH₃Cl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at temperatures between 50°C and 70°C. However, controlling regioselectivity to favor methylation at the C2 position is a significant challenge. Polyalkylation, where multiple methyl groups are added to the heptadecane backbone, is also a common side reaction.

Mechanistic Investigations of Carbocation Formation

The mechanism of Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile. mt.compearson.combyjus.com

The key steps are:

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the methylating agent (e.g., CH₃Cl) to generate a methyl carbocation (CH₃⁺) or a polarized complex that acts as the electrophile. pearson.com

Electrophilic Attack: The electron-rich alkane, in this case, heptadecane, attacks the methyl carbocation. This is thought to proceed through the formation of a transient, pentacoordinate carbonium ion intermediate. acs.org

Hydride Shift/Deprotonation: A subsequent hydride shift and loss of a proton from the alkane results in the formation of the alkylated product, this compound, and regenerates the catalyst. pearson.comacs.org

The formation of a carbocation intermediate is a critical step, and its stability influences the reaction pathway. acs.orgresearchgate.netresearchgate.net In the alkylation of alkanes, the direct attack on a C-H bond is a key mechanistic feature. acs.org

Strategies for Regioselectivity Enhancement and Polyalkylation Minimization

The synthesis of this compound, a specific branched alkane, presents challenges in achieving high regioselectivity and minimizing the formation of polyalkylated byproducts. Classic alkylation methods such as Friedel-Crafts reactions often produce a mixture of isomers and products with multiple alkyl groups. However, several strategies have been developed to enhance the desired outcome.

In Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with an aromatic or aliphatic compound in the presence of a Lewis acid catalyst, controlling the position of the incoming methyl group is crucial. The reaction of heptadecane with a methylating agent like methyl chloride, catalyzed by aluminum chloride (AlCl₃), can produce this compound. However, this reaction is prone to carbocation rearrangements, leading to a mixture of isomers (e.g., 3-methyloctadecane, 4-methyloctadecane, etc.) and polyalkylation.

Strategies to enhance regioselectivity and minimize these side reactions include:

Catalyst Selection: The choice of catalyst can significantly influence the product distribution. While strong Lewis acids like AlCl₃ are effective, they can also promote isomerization and polyalkylation. Milder catalysts or solid acid catalysts with specific pore structures can offer better control.

Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and solvent is critical. Lower temperatures generally favor the kinetically controlled product and can reduce the extent of rearrangements and multiple alkylations.

Use of Novel Solvent Systems: The use of ionic liquids as solvents for Friedel-Crafts alkylation has shown promise in improving yields and potentially regioselectivity. These solvents can stabilize the reaction intermediates and influence the reaction pathway, with reported yield improvements of up to 75%.

Another approach involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. wordpress.com For the synthesis of this compound, this could involve the reaction of a C17 Grignard reagent with a methylating agent or, more practically, the reaction of 2-bromooctadecane with a methyl Grignard reagent. However, controlling the regioselectivity of the initial halogenation to produce 2-bromooctadecane is a key challenge. Furthermore, the Grignard reaction itself can be difficult to initiate and control, with the potential for side reactions. wordpress.com Continuous flow reactors have been shown to improve safety, product quality, and reduce waste in Grignard-type reactions by allowing for precise control over stoichiometry, residence time, and temperature. wordpress.com

Acid-Catalyzed Isomerization of Linear Alkane Feedstocks

A significant industrial route for producing branched alkanes like this compound is the acid-catalyzed isomerization of linear alkanes. eptq.com This process utilizes readily available and less expensive linear alkane feedstocks, such as n-nonadecane or its components from petroleum fractions. The goal is to introduce branching, which improves properties like cold flow for fuels and lubricants. eptq.com

The isomerization process typically involves heating the linear alkane in the presence of an acid catalyst. Both liquid Brønsted acids, such as sulfuric acid (H₂SO₄), and solid acid catalysts are employed.

Solid Acid Catalysts for Enhanced Selectivity: Solid acid catalysts, particularly zeolites, are highly favored due to their shape-selective properties. Zeolites possess a microporous crystalline structure with well-defined pore sizes and active sites. This structure can control which isomers are formed by imposing steric constraints on the transition states of the reacting molecules.

For the isomerization of linear alkanes to this compound, zeolites like H-Beta are effective. The specific pore structure of H-Beta restricts the transition-state geometry, favoring the formation of monobranched isomers, particularly this compound. Research has shown that using Zeolite H-Beta with a specific Si/Al ratio can achieve a selectivity of 65% for this compound at a conversion rate of 85%.

The general mechanism involves the formation of a carbenium ion from the linear alkane at an acid site on the catalyst, followed by a skeletal rearrangement to a more stable branched carbenium ion, and finally, deprotonation to yield the branched alkane product.

| Catalyst | Temperature (°C) | Selectivity for this compound (%) | Conversion (%) |

| H₂SO₄ | 180 | 45 | 90 |

| Zeolite H-Beta | 200 | 65 | 85 |

| AlCl₃-SiO₂ | 170 | 55 | 88 |

| Data sourced from research on alkane isomerization. |

Efficiency Comparisons of Synthetic Routes Based on Yield, Reaction Time, and Purity

The efficiency of different synthetic routes to this compound can be evaluated based on key metrics such as product yield, reaction time, and the purity of the final product. A direct comparison reveals the trade-offs associated with each methodology.

Friedel-Crafts Alkylation: This method can provide moderate to good yields, with improvements up to 75% reported when using ionic liquids as solvents. However, a significant drawback is the potential for low purity due to the formation of multiple isomers and polyalkylated products, which necessitates extensive purification steps like fractional distillation. Reaction times are typically in the range of several hours.

Acid-Catalyzed Isomerization: This route is highly relevant for industrial-scale production due to the use of inexpensive feedstocks. Using shape-selective catalysts like Zeolite H-Beta, a selectivity of 65% for this compound can be achieved with a high conversion rate of 85%. The purity of the desired isomer is moderate and requires separation from other isomers and unreacted linear alkanes.

Enzymatic Synthesis: Emerging methodologies using engineered enzymes offer a green alternative. Mutants of Pseudomonas putida have been shown to produce this compound at a 40% yield under mild conditions (30°C, pH 7). While the conditions are environmentally benign, the yields are currently lower than traditional chemical methods, and reaction times can be longer.

| Synthetic Route | Typical Yield (%) | Typical Reaction Time (hours) | Purity of this compound | Key Advantages | Key Disadvantages |

| Hydrogenation of 2-Methyloctadecene | >90 | 4 - 12 | >90% | High purity, direct route | Requires specific alkene precursor |

| Friedel-Crafts Alkylation | Up to 75 | Variable (e.g., 2-6) | Low to Moderate | Uses basic feedstocks | Poor regioselectivity, polyalkylation |

| Acid-Catalyzed Isomerization | 65 (Selectivity) | Variable | Moderate | Utilizes inexpensive linear alkanes | Produces a mixture of isomers |

| Enzymatic Synthesis | 40 | Long (e.g., 24+) | Potentially High | Mild conditions, environmentally friendly | Lower yields, developing technology |

Chemical Reactivity and Derivatization Studies of 2 Methyloctadecane

Oxidative Transformations of the Alkane Backbone

While generally resistant to oxidation by common laboratory agents, alkanes can be oxidized under controlled conditions. The process involves heating the alkane with a regulated supply of oxygen or air, often at high pressure and in the presence of a suitable catalyst, to yield a variety of oxygenated products. flybase.orguni.lu For branched alkanes like 2-methyloctadecane, the presence of a tertiary hydrogen atom—at the C2 position—provides a site of increased reactivity for oxidation.

The controlled oxidation of this compound can yield a range of products depending on the extent of the reaction. The initial product of oxidation is typically an alcohol. Given the structure of this compound, oxidation preferentially occurs at the tertiary carbon, which possesses the weakest C-H bond, to form 2-methyloctadecan-2-ol. Oxidation can also occur at secondary carbons along the chain, though this is generally less favored.

Further oxidation of primary alcohol derivatives (if formed from terminal oxidation) can lead to aldehydes and subsequently to carboxylic acids. chemguide.co.uksavemyexams.comlibretexts.org For instance, if a primary alcohol derivative were produced, it could be oxidized to the corresponding aldehyde. If this aldehyde is not immediately removed from the reaction mixture, it can be further oxidized to a carboxylic acid. chemguide.co.uklibretexts.org The oxidation of this compound itself can ultimately yield long-chain carboxylic acids like 2-methyloctadecanoic acid. nih.gov

Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

The distribution of products from alkane oxidation is highly dependent on the reaction conditions. libretexts.org Factors such as the choice of oxidizing agent, catalyst, temperature, pressure, and reactant ratios are critical in determining selectivity. wikidata.org

To favor the formation of an alcohol, such as 2-methyloctadecan-2-ol, milder conditions and specific catalysts are required to prevent over-oxidation. For the selective oxidation of primary alcohols to aldehydes, an excess of the alcohol is used, and the aldehyde is distilled off as it forms to prevent its subsequent oxidation to a carboxylic acid. chemguide.co.uklibretexts.org Conversely, to produce a carboxylic acid, an excess of the oxidizing agent and more vigorous conditions, such as prolonged heating, are employed to ensure complete oxidation. libretexts.org

The table below summarizes the expected products based on generalized alkane oxidation principles applied to this compound.

| Reaction Type | Target Product | Typical Conditions |

|---|---|---|

| Partial Oxidation | 2-Methyloctadecan-2-ol | Milder oxidizing agent (e.g., KMnO₄), controlled temperature |

| Further Oxidation | 2-Methyloctadecanoic acid | Strong oxidizing agent (e.g., excess H₂CrO₄), higher temperature |

Controlled Oxidation to Alcohols, Aldehydes, and Carboxylic Acids

Halogenation Reactions

Halogenation is a characteristic substitution reaction of alkanes where one or more hydrogen atoms are replaced by a halogen, such as chlorine (Cl₂) or bromine (Br₂). wikipedia.org This reaction proceeds via a free-radical chain mechanism and requires an initial input of energy in the form of ultraviolet (UV) light or high temperatures to initiate the process. wikipedia.orgsavemyexams.comunacademy.com

In the presence of UV light or heat, this compound can react with chlorine or bromine. The reaction involves the substitution of hydrogen atoms on the alkane chain with halogen atoms. wikipedia.org Due to the presence of primary, secondary, and a tertiary C-H bond in this compound, a mixture of isomeric monohalogenated products is possible.

The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. Therefore, the major product would be expected from the substitution at the C2 position, yielding 2-halo-2-methyloctadecane. However, the selectivity of the reaction is heavily influenced by the halogen used. Bromination is significantly more selective than chlorination, favoring substitution at the most stable radical position (tertiary). unacademy.com Chlorination is less selective and will produce a more diverse mixture of isomers. wikipedia.org

Both light and heat serve as initiators for the free-radical halogenation process. unacademy.com The reaction begins with the homolytic fission (cleavage) of the halogen-halogen bond (e.g., Cl-Cl or Br-Br), which requires energy. youtube.comsavemyexams.com This initiation step produces two highly reactive halogen radicals.

Initiation: X₂ + energy (UV light or heat) → 2 X• (where X = Cl or Br)

Once formed, the halogen radical abstracts a hydrogen atom from the this compound molecule to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated alkane product and a new halogen radical, which continues the chain reaction (propagation). wikipedia.org

Propagation Step 1: R-H + X• → R• + H-X

Propagation Step 2: R• + X₂ → R-X + X•

The reaction terminates when two radicals combine. The requirement for UV light or heat is absolute; in their absence at room temperature, no reaction occurs between alkanes and halogens. unacademy.com

| Halogen | Relative Reactivity | Selectivity | Major Product with this compound |

|---|---|---|---|

| Chlorine (Cl₂) | High | Low | Mixture of chloro-isomers, with 2-chloro-2-methyloctadecane being a significant component. |

| Bromine (Br₂) | Low | High | Predominantly 2-bromo-2-methyloctadecane. |

Hydrogen Substitution by Halogen Atoms (e.g., Chlorine, Bromine)

Synthesis and Characterization of Key Functionalized Derivatives

The chemical modification of this compound leads to various functionalized derivatives, some of which have significant applications. A notable example is the synthesis of disparlure (B1670770) (cis-7,8-epoxy-2-methyloctadecane), the sex pheromone of the spongy moth (Lymantria dispar). wikipedia.orgcapes.gov.br

The synthesis of disparlure often involves the creation of its alkene precursor, 2-methyl-Z-7-octadecene. capes.gov.brcapes.gov.br One synthetic route to this precursor involves a Wittig reaction between undecanal (B90771) and the ylide generated from an appropriate phosphonium (B103445) salt. researchgate.net Another approach utilizes the stereoselective cometathesis of 1,5-cyclooctadiene (B75094) with ethylene, followed by several steps including hydroboration-iodination and cross-coupling to yield 2-methyl-Z-7-octadecene. capes.gov.br

Once the alkene precursor, 2-methyl-Z-7-octadecene, is obtained, it is converted to the final epoxide product, cis-7,8-epoxy-2-methyloctadecane. google.com This epoxidation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), which stereospecifically converts the cis-alkene to the cis-epoxide. google.comresearchgate.net The synthesis can be designed to produce specific stereoisomers, such as the biologically active (+)-disparlure. wikipedia.orgresearchgate.net These complex multi-step syntheses highlight how the simple alkane backbone of this compound can be elaborated into structurally complex and biologically active molecules. researchgate.net

Epoxidized Analogues: cis-7,8-Epoxy-2-Methyloctadecane (Disparlure)

Disparlure, or cis-7,8-epoxy-2-methyloctadecane, is a well-known insect sex pheromone. mdpi.com The precise stereochemistry of the epoxide ring is critical for its biological function, with the (+)-enantiomer being the active form. wikipedia.org Consequently, a significant body of research has been dedicated to developing synthetic routes that yield disparlure with high enantiomeric purity.

The "chiral pool" strategy leverages naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product. Several syntheses of disparlure have successfully employed this approach.

Notable examples of chiral starting materials include:

L-(+)-Glutamic acid : One of the earliest reports on the synthesis of optically active disparlure utilized L-(+)-glutamic acid. msu.edulibretexts.org This approach, however, was not entirely stereospecific. msu.edu

L-(+)-Tartaric acid : Syntheses starting from L-(+)-tartaric acid have been developed to produce both enantiomers of disparlure in a stereoselective manner. researchgate.netcapes.gov.br This method benefits from crystalline intermediates, which allows for purification and results in highly pure final products. libretexts.org

D-Glucose : D-glucose and its derivatives, such as D-glucono-δ-lactone, have served as precursors for the stereoselective synthesis of disparlure and its isomers. researchgate.netpherobase.com

Other Chiral Precursors : Other naturally occurring chiral molecules like sorbitol and (-)-2-deoxy-D-ribose have also been utilized in the synthesis of disparlure. beilstein-journals.orgresearchgate.net

| Chiral Precursor | Key Features of the Synthetic Route | Reference |

|---|---|---|

| L-(+)-Glutamic acid | Early approach to optically active disparlure, though not fully stereospecific. | msu.edulibretexts.org |

| L-(+)-Tartaric acid | Allows for stereoselective synthesis of both enantiomers with crystalline intermediates facilitating purification. | researchgate.netcapes.gov.br |

| D-Glucose | Used for the stereoselective synthesis of disparlure and its isomers. | researchgate.netpherobase.com |

| Sorbitol | Utilized as a naturally occurring chiral substrate. | beilstein-journals.org |

| (-)-2-deoxy-D-ribose | Employed as a chiral synthon for the synthesis of (+)-disparlure. | researchgate.net |

Asymmetric epoxidation reactions are a cornerstone of modern organic synthesis, enabling the creation of chiral epoxides from prochiral alkenes with high enantioselectivity. The Sharpless asymmetric epoxidation has been a particularly valuable tool in the synthesis of disparlure. beilstein-journals.orglibretexts.org This method involves the epoxidation of an allylic alcohol, and its application was successfully demonstrated for the synthesis of (+)-disparlure. libretexts.org

Another powerful technique is asymmetric dihydroxylation, which has also been employed to produce all four stereoisomers of disparlure. iisc.ac.in This approach allows for a convergent synthesis, providing access to each isomer for detailed biological evaluation. iisc.ac.in

More recent developments include organocatalyzed asymmetric epoxidation, such as the Jørgensen epoxidation, which has been incorporated into efficient synthetic routes for various disparlure isomers. researchgate.net The use of chiral dioxiranes generated in situ from precursors like (+)-3-(trifluoroacetyl)camphor has also been explored for the asymmetric epoxidation of the olefin precursor to disparlure, albeit with modest enantiomeric excess. researchgate.net

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For disparlure production, this has translated into exploring "green" chemistry approaches that minimize waste and the use of hazardous reagents.

One such approach involves a simplified, three-step synthesis utilizing common raw materials and an improved alkylation step catalyzed by lithium iodide in diglyme. researchgate.netnih.gov This method aims to be more cost-effective and less toxic to the environment compared to older methods that used organomercuric compounds or metallic lithium in liquid ammonia. mdpi.comnih.gov The use of enzymatic reactions, such as enzymatic epoxidation of the precursor alkene, represents another avenue for green synthesis, although this is still an area of active research. researchgate.net

Stereospecific synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a powerful strategy for producing enantiomerically pure compounds. In the context of disparlure, this often involves the creation of a diol with the desired stereochemistry, which is then converted to the epoxide.

One method involves the use of 2,3-butanediacetal derivatives of L-tartaric acid as a starting point. beilstein-journals.orgnih.gov This approach allows for the synthesis of both enantiomers of disparlure with high enantiomeric purity and avoids the need for expensive chiral catalysts. beilstein-journals.orgnih.gov The synthesis proceeds through stable, easily purified intermediates. nih.gov

Another strategy begins with the formation of a cis-vinyl epoxide, which is then converted to a cis-3,4-epoxy alcohol through hydroboration and oxidation. wikipedia.org This alcohol can be purified by recrystallization to enhance its enantiomeric purity before being converted to (+)-disparlure. wikipedia.org The Wittig reaction is a common method for creating the necessary cis-alkene precursor, and modifications to the reaction conditions have been shown to improve the cis to trans isomer ratio significantly. libretexts.org

To probe the intricate interactions between disparlure and the pheromone-binding proteins (PBPs) of the gypsy moth, researchers have synthesized isotopically labeled versions of its enantiomers. sfu.calookchem.comorcid.org These labeled compounds are invaluable tools for mechanistic studies, allowing for the direct observation of the pheromone within the protein's binding pocket using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. sfu.caresearchgate.net

Specifically, disparlure enantiomers have been labeled with:

Deuterium (²H) : Deuterium-labeled compounds have been used to unequivocally determine the specific reactions in the pheromone biosynthetic pathway. researchgate.net By following the incorporation of deuterium, each step can be identified using gas chromatography-mass spectrometry (GC-MS). researchgate.net Deuterium labeling at the C-5 and C-6 positions has also been employed to study the binding orientation of disparlure with PBPs via ²H NMR. sfu.casfu.ca

Oxygen-17 (¹⁷O) and Oxygen-18 (¹⁸O) : Incorporation of these heavy oxygen isotopes directly into the epoxide ring allows for detailed investigation of the epoxide's role in binding. sfu.casfu.ca ¹⁷O is particularly useful as it is NMR-active. sfu.ca

The synthesis of these labeled molecules often involves sophisticated, multi-step sequences. For example, an efficient, enantioselective route has been developed that uses asymmetric α-chlorination of dodecanal (B139956) and a Mitsunobu inversion as key steps to introduce the isotopic label. researchgate.netresearchgate.net

| Isotope | Position of Label | Application | Reference |

|---|---|---|---|

| Deuterium (²H) | Various positions | Elucidation of the biosynthetic pathway. | researchgate.net |

| Deuterium (²H) | C-5 and C-6 | Study of binding orientation with pheromone-binding proteins using ²H NMR. | sfu.casfu.ca |

| Oxygen-17 (¹⁷O) | Epoxide ring | Investigation of the epoxide's role in binding via ¹⁷O NMR. | sfu.casfu.ca |

| Oxygen-18 (¹⁸O) | Epoxide ring | Investigation of the epoxide's role in binding. | sfu.casfu.ca |

Stereospecific Synthesis from Defined Precursors

Other Chemically Modified Structures and Analogues

Beyond disparlure itself, a variety of chemically modified structures and analogues have been synthesized. rsc.org This research is driven by several goals, including the development of more potent attractants, inhibitors of pheromone degradation, and probes to better understand the structure-activity relationships of pheromone perception. rsc.orgacs.org

A series of disparlure analogues with substitutions at the 6- and 9-positions have been synthesized and evaluated as inhibitors of the spongy moth's epoxide hydrolase, an enzyme involved in pheromone metabolism. acs.org Analogues such as 6-hydroxy-, 6-oxo-, 6,6-difluoro-, and 9,9-difluorodisparlure were found to be potent inhibitors. acs.org

Another interesting analogue is 2-decyl-1-oxaspiro[2.2]pentane (OXP-01). iobc-wprs.orgnih.gov While not attractive on its own, OXP-01 can inhibit the male moth's response to (+)-disparlure when they are presented as a blend. iobc-wprs.org Physicochemical studies, including NMR, suggest that OXP-01 may interact with the pheromone through Van der Waals forces, altering its evaporation rate and thus its attractiveness over time. nih.gov

Fluorescently-tagged disparlure analogues have also been designed and synthesized. researchgate.net These probes are instrumental in studying the binding affinities of the disparlure enantiomers to the different pheromone-binding proteins (LdisPBP1 and LdisPBP2) of the gypsy moth through fluorescence binding assays. researchgate.net

Advanced Analytical Characterization in 2 Methyloctadecane Research

Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are cornerstones in the analysis of 2-methyloctadecane, offering high-resolution separation and definitive identification.

Gas Chromatography (GC) for Retention Time Benchmarking and Quantification

Gas chromatography (GC) is a primary technique for the separation and quantification of volatile compounds like this compound. Due to its well-defined structure, it serves as a valuable reference standard for calibrating retention indices in GC analysis. The retention index is a critical parameter for the identification of components in a mixture. For instance, on a non-polar stationary phase like OV-1, this compound has a reported programmed-temperature linear retention index of 1865.28. researchgate.net

The choice of GC column and temperature programming is crucial for optimal separation. A high-polarity column, such as a DB-5, with a temperature gradient (e.g., 50–300°C at 10°C/min) is often employed to ensure baseline resolution from other co-eluting analytes. Consistent carrier gas flow rates, typically helium at 1–2 mL/min, and appropriate split ratios (e.g., 50:1) are essential for reproducible and accurate quantification. The Kovats retention index, a standardized measure, is reported for this compound on various stationary phases, with values around 1864-1865.3 on standard non-polar phases and 1861.7 on standard polar phases. nih.gov

Table 1: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Column Type | High-polarity (e.g., DB-5) or Non-polar (e.g., OV-1) | researchgate.net |

| Temperature Program | Example: 50–300°C at 10°C/min | |

| Carrier Gas | Helium | |

| Flow Rate | 1–2 mL/min | |

| Split Ratio | Example: 50:1 | |

| Retention Index (OV-1) | 1865.28 | researchgate.net |

| Kovats RI (Std. Non-polar) | 1864 - 1865.3 | nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Identification of Complex Mixtures

Mass spectrometry (MS) provides detailed structural information about this compound by analyzing the mass-to-charge ratio of its ionized fragments. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for this compound (C₁₉H₄₀) is observed at an m/z of 268. researchgate.net The fragmentation pattern is characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds. libretexts.org

Key fragment ions for this compound include those at m/z 42 and 224, which are indicative of its structure. researchgate.net The NIST Mass Spectrometry Data Center lists a main library spectrum for this compound with a top peak at m/z 57 and a second-highest peak at m/z 43. nih.gov The fragmentation patterns of alkanes typically show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org This detailed fragmentation data is crucial for distinguishing this compound from its isomers and other hydrocarbons in complex samples. researchgate.net

Coupled GC-MS for Volatile Organic Compound Analysis in Environmental and Biological Samples

The coupling of gas chromatography with mass spectrometry (GC-MS) creates a powerful analytical tool for the identification and quantification of volatile organic compounds (VOCs) in complex matrices. yale.edunist.gov This technique has been successfully employed in the analysis of environmental and biological samples where this compound may be present. researchgate.netnih.gov For instance, this compound has been identified as a component in the essential oil of Salvia moorcraftiana and in Caoguo extract using GC-MS. researchgate.netnih.gov

In the analysis of biological samples, such as those from metabolomics studies, GC-MS allows for the profiling of a wide range of compounds, including hydrocarbons like this compound. nih.govazolifesciences.com The process often involves an extraction step, followed by separation on a GC column and detection by MS. The use of automated thermal desorption (ATD)-GC/MS can enhance the detection of trace levels of VOCs in samples like exhaled breath. nih.gov The resulting total ion chromatogram (TIC) allows for the identification of individual components based on their retention times and mass spectra, which can be compared against spectral libraries for confirmation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules like this compound.

¹H NMR and ¹³C NMR for Detailed Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. rsc.org In ¹³C NMR, the signals for the methyl branch are typically found in the range of δ 15–20 ppm, while the backbone carbons resonate between δ 20–35 ppm. One set of reported ¹³C NMR data in CDCl₃ shows signals at δ 14.11, 17.77, and 22.69 ppm, which can be assigned to the carbons of the methyl group and adjacent methylenes. googleapis.com

While specific ¹H NMR data for this compound is not detailed in the provided search results, general principles of NMR spectroscopy can be applied. rsc.org The protons of the methyl groups would appear as distinct signals, likely triplets or doublets depending on their coupling with neighboring protons. The methylene (B1212753) protons along the long alkyl chain would produce a complex, overlapping multiplet in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift Range (ppm) | Specific Reported Values (ppm) | Reference |

|---|---|---|---|

| Methyl Branch | 15 - 20 | 17.77 | googleapis.com |

| Terminal Methyl | - | 14.11 | googleapis.com |

| Backbone Carbons | 20 - 35 | 22.69 | googleapis.com |

Application of Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques are crucial for investigating the conformational dynamics of flexible molecules like this compound. numberanalytics.com While direct studies on this compound are not prevalent in the search results, the principles of these techniques are applicable. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is essential for determining the preferred conformations of the alkyl chain. numberanalytics.com

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15264 |

| Helium | 23987 |

| Carbon | 5462310 |

| Methane | 297 |

| Benzene | 241 |

| Naphthalene | 931 |

| Phenanthrene | 995 |

| Chrysene | 9171 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups and determine the molecular structure of a compound by measuring the absorption of infrared radiation by its chemical bonds. In the analysis of this compound, a branched alkane, IR spectroscopy is instrumental in confirming its hydrocarbon nature and characterizing its specific vibrational modes.

The IR spectrum of this compound is dominated by absorption bands corresponding to the stretching and bending vibrations of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The gas-phase IR spectrum of this compound, available from the National Institute of Standards and Technology (NIST) database, displays characteristic peaks for alkanes. nist.gov The primary vibrational modes observed are the C-H stretching vibrations, which typically appear in the 2800–3000 cm⁻¹ region.

The presence of the methyl group introduces specific bending vibrations. The asymmetrical and symmetrical bending of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups also gives rise to distinct absorption bands. For instance, the characteristic scissoring (bending) vibration for CH₂ groups is typically observed around 1465 cm⁻¹, while the umbrella-like bending of the CH₃ group appears near 1375 cm⁻¹. These features in the IR spectrum help to confirm the branched nature of the alkane.

Below is a table summarizing the key IR absorption bands for this compound based on typical alkane vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2962 | Asymmetric C-H Stretch | CH₃ |

| ~2872 | Symmetric C-H Stretch | CH₃ |

| ~2926 | Asymmetric C-H Stretch | CH₂ |

| ~2853 | Symmetric C-H Stretch | CH₂ |

| ~1465 | Scissoring (Bending) | CH₂ |

| ~1375 | Umbrella (Bending) | CH₃ |

Data is based on generalized alkane absorption regions and confirmed by the NIST gas-phase spectrum of this compound. nist.govnist.gov

Electron Spin Resonance (ESR) Spectroscopy for Dynamical Properties in Adduct Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for studying chemical species that have unpaired electrons. bhu.ac.inwikipedia.org While this compound itself is not a radical and thus not directly ESR-active, the technique can be employed to probe its dynamical properties when it is part of a larger system, such as a urea (B33335) adduct, and a spin probe is introduced. acs.orgicmab.es

A notable study investigated the dynamical properties of this compound-urea adducts using peroxy spin probes. acs.org In this research, this compound was entrapped within the hexagonal cylindrical channels of urea crystals. The peroxy radical, with its unpaired electron, served as a reporter (spin probe) on the motional behavior of the guest this compound molecules within the urea host channels.

The ESR spectra were recorded over a temperature range of 125 K to 284 K. acs.org The changes in the spectral line shapes with temperature provided insights into the rotational motion of the this compound molecules. The researchers simulated the experimental spectra using a model based on chain-axis rotation with 90° jumps. This model provided the most satisfactory fit to the observed spectral changes across the entire temperature range. acs.org

From this analysis, a key finding was the determination of the activation energy for the chain-axis rotation of this compound within the urea channel.

| Parameter | Value | Technique | System |

| Activation Energy (Ea) | 11.3 ± 0.8 kJ mol⁻¹ | ESR Spectroscopy | This compound-urea adduct |

This data originates from a study on the motional dynamics using peroxy spin probes. acs.org

The calculated activation energy of 11.3 kJ mol⁻¹ indicates a relatively low barrier to rotation, suggesting only slight rotational hindrance for this compound compared to n-alkane-urea adducts. acs.org This application of ESR spectroscopy demonstrates its utility in elucidating the dynamic behavior of molecules like this compound in constrained environments, information that is not accessible through many other analytical techniques.

Biological Significance and Mechanistic Studies of 2 Methyloctadecane and Its Derivatives

Role in Lipid Metabolism Research

The study of 2-methyloctadecane provides valuable insights into the behavior of branched-chain hydrocarbons within biological contexts, particularly in the field of lipid metabolism.

Utility as a Model Compound for Branched Alkanes in Biological Systems

This compound serves as a crucial model compound for understanding the behavior of branched alkanes within biological systems. Its well-defined branched structure, consisting of an 18-carbon chain with a methyl group at the second position, allows researchers to study how such molecules interact with and influence biological membranes. solubilityofthings.com The hydrophobic nature of this long-chain alkane is a key factor in its interactions with lipid bilayers, potentially affecting their fluidity and permeability. By studying this compound, scientists can gain a better understanding of the fundamental biochemical and biophysical properties of naturally occurring branched-chain lipids, which are integral components of various organisms. solubilityofthings.com

Investigation of Metabolic Pathways and Biotransformations

Research into the metabolic fate of this compound reveals its susceptibility to biotransformation, a key process in xenobiotic metabolism. wikipedia.org Organisms can metabolize this alkane through oxidation reactions. These enzymatic processes can convert this compound into more polar compounds, such as 2-methyloctadecanol (an alcohol) and subsequently to 2-methyloctadecanoic acid (a carboxylic acid). This transformation is a critical detoxification strategy, converting a lipophilic compound into a more water-soluble form that can be more easily excreted. wikipedia.org Furthermore, studies on microorganisms like Rhodococcus have indicated the involvement of branched alkanes such as this compound in specific metabolic pathways, for instance, in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. semanticscholar.org

Assessment of Antioxidant Potential in Natural Extracts

Recent studies have highlighted the antioxidant potential of natural extracts containing this compound. Antioxidants are vital for neutralizing harmful free radicals, which can cause significant cellular damage. Essential oils derived from certain plants, which have been found to contain this compound, have demonstrated significant free radical scavenging activity. nih.gov

Pheromonal Chemistry and Bioactivity of Epoxidized Analogues (e.g., Disparlure)

The epoxidized analogue of this compound, known as disparlure (B1670770), is a well-studied and potent insect pheromone. ontosight.aicabidigitallibrary.org Specifically, it is the sex pheromone produced by the female gypsy moth, Lymantria dispar, to attract males for mating. researchgate.netpnas.org The chemical structure of disparlure is (7R,8S)-epoxy-2-methyloctadecane. ontosight.ai The specific stereochemistry of the epoxide ring and the presence of the methyl branch are critical for its biological activity. nih.gov

Enantiomeric Specificity and Differential Biological Activity

A fascinating aspect of disparlure's bioactivity is its enantiomeric specificity. The molecule exists as two enantiomers (non-superimposable mirror images), (+)-disparlure and (-)-disparlure, and they elicit dramatically different responses in the male gypsy moth. researchgate.netnih.gov This differential activity highlights the highly selective nature of the insect's olfactory system. nih.govijbs.com While the (+)-enantiomer is a powerful attractant, the (-)-enantiomer acts as an inhibitor, canceling the attractive effect of the (+)-form. researchgate.netusda.govnih.gov This enantiomeric discrimination is crucial for species-specific communication. researchgate.net The related nun moth, Lymantria monacha, also produces disparlure, but in a different enantiomeric ratio, which helps prevent inter-species mating. researchgate.netresearchgate.net

The differential recognition begins at the molecular level with pheromone-binding proteins (PBPs) in the male moth's antennae. nih.govijbs.com Studies have shown that different PBPs in Lymantria dispar exhibit preferential binding to either the (+) or (-) enantiomer of disparlure, initiating a specific neural signal cascade. nih.govnih.gov

The (+)-enantiomer of disparlure, (+)-(7R,8S)-2-methyl-7,8-epoxyoctadecane, is the primary sex attractant for the male gypsy moth. researchgate.netpnas.org Female gypsy moths release this specific isomer to signal their presence to potential mates over long distances. cabidigitallibrary.orgresearchgate.net The male moths possess highly sensitive antennae that can detect minute quantities of (+)-disparlure in the air, prompting them to fly upwind along the pheromone plume to locate the female. ontosight.ai The almost exclusive production of the (+)-enantiomer by the female gypsy moth ensures the fidelity of this chemical communication channel. pnas.orgresearchgate.net The high specificity and potency of (+)-disparlure have led to its synthesis and widespread use in pest management programs to monitor and control gypsy moth populations through pheromone-baited traps and mating disruption techniques. usda.govmedkoo.com

Interactive Data Table: Biological Activity of Disparlure Enantiomers

| Enantiomer | Species | Biological Effect |

| (+)-Disparlure | Lymantria dispar (Gypsy Moth) | Strong Sex Attractant researchgate.netpnas.org |

| (-)-Disparlure | Lymantria dispar (Gypsy Moth) | Inhibits attraction to (+)-enantiomer researchgate.netusda.gov |

| (+)-Disparlure | Lymantria monacha (Nun Moth) | Attractant pnas.org |

| (-)-Disparlure | Lymantria monacha (Nun Moth) | No inhibitory effect on attraction pnas.org |

Antagonistic Effects of the (-)-Enantiomer on Behavioral Responses

The sex pheromone of the gypsy moth, Lymantria dispar, is the (+)-enantiomer of cis-7,8-epoxy-2-methyloctadecane, known as (+)-disparlure. psu.eduuchicago.edu However, the presence of its optical antipode, the (-)-enantiomer, has been shown to have significant antagonistic effects on the behavior of male moths. psu.eduuchicago.edu Field studies have demonstrated that synthetic attractant lures containing a higher proportion of the (+)-enantiomer are significantly more effective at trapping male gypsy moths than racemic mixtures. psu.edu The reduced trap catch observed with racemic disparlure is attributed to the inhibitory actions of the (-)-enantiomer. psu.educapes.gov.br

These antagonistic effects manifest in several key behaviors. The (-)-enantiomer has been found to inhibit the long-range upwind flight of males towards a pheromone source. psu.edu Furthermore, it reduces the likelihood of males landing on a baited trap and shortens the duration of the persistent "searching" behavior, which includes wing fanning while walking on the trap. psu.edu This indicates that the (-)-enantiomer interferes with both orientation and close-range courtship behaviors. While the (+)-enantiomer is the primary attractant, the (-)-enantiomer acts as a behavioral antagonist, effectively canceling the attraction of the (+)-disparlure. nih.govresearchgate.net This enantiomeric discrimination is crucial for species-specific communication, as the (-)-enantiomer is produced by the related nun moth, Lymantria monacha, which is sympatric with the gypsy moth in parts of Europe and Asia. sfu.caresearchgate.net

Pheromone-Binding Protein (PBP) Interactions and Mechanisms

Structural and Functional Differentiation of Gypsy Moth PBPs

The initial step in pheromone detection in the gypsy moth involves the interaction of the pheromone with specialized pheromone-binding proteins (PBPs) located in the sensillar lymph of the male moth's antennae. scispace.comoup.com The gypsy moth possesses two major PBPs, designated as LdisPBP1 and LdisPBP2. nih.govjneurosci.org These proteins are small, water-soluble, and share about 50% amino acid sequence identity, indicating they are distinct but related proteins. jneurosci.org

Structurally, both PBP1 and PBP2 are characterized by a high percentage of helical structure. nih.govcore.ac.uk Homology modeling suggests that both have seven α-helices and a hydrophobic binding cavity. nih.govnih.gov However, there are key differences in the size and composition of this cavity, with PBP1 having a smaller cavity (25 residues) compared to PBP2 (30 residues). nih.govijbs.com

Functionally, these structural differences lead to a crucial differentiation in their binding affinities for the enantiomers of disparlure. scispace.comnih.gov LdisPBP1 exhibits a preferential binding affinity for the antagonistic (-)-enantiomer, while LdisPBP2 preferentially binds the attractive (+)-enantiomer. scispace.comijbs.comresearchgate.netresearchgate.net This differential binding is a key element in the moth's ability to discriminate between the two enantiomers at the molecular level. researchgate.netresearchgate.net The concentration of these PBPs in the sensillar lymph is remarkably high, estimated to be around 10 mM, which underscores their importance in solubilizing and transporting the hydrophobic pheromone molecules to the olfactory receptors. psu.eduscispace.comjneurosci.org

Ligand Binding Dynamics and Selectivity with Enantiomers and Analogues

The interaction between gypsy moth PBPs and disparlure enantiomers is a dynamic process influenced by both the ligand structure and environmental factors like pH. nih.govresearchgate.net LdisPBP1 has a roughly 3-fold greater affinity for (-)-disparlure over (+)-disparlure, whereas LdisPBP2 shows an approximately 2-fold greater affinity for (+)-disparlure than for the (-)-enantiomer. scispace.com Structural studies and molecular simulations have revealed that the enantiomers adopt distinct conformations within the binding sites of the two PBPs, interacting with different amino acid residues. nih.govresearchgate.net For instance, in one model, (+)-disparlure forms a hydrogen bond with Lys94 and has a π-π interaction with Phe36 in PBP1, while such interactions are different for the (-)-enantiomer. nih.govijbs.com

The binding and release of the ligand are also thought to be controlled by pH-dependent conformational changes in the PBPs. nih.govresearchgate.net At a lower pH (around 4.5-5.5), which may be present near the dendritic membrane, the C-terminal portion of the PBP can form an additional α-helix that sits (B43327) within the binding pocket, which is thought to facilitate the release of the pheromone. nih.govresearchgate.netacs.org At a more neutral pH (around 7.3), this C-terminal helix is displaced, opening the binding cavity for the ligand. nih.govresearchgate.net

Studies with pheromone analogues have further elucidated the structural requirements for binding. The PBPs can bind with analogues that have modifications to the epoxide ring or the aliphatic chains, but with varying affinities. oup.comijbs.com This indicates that while the PBPs are selective, they also possess a degree of flexibility to accommodate structurally related compounds, which may be a mechanism to exclude irrelevant environmental odors while still recognizing variations in the pheromone signal. oup.com

Chemoreception and Behavioral Ecology in Lepidopteran Systems

Wind Tunnel Studies of Male Moth Behavioral Responses (e.g., Wing-fanning, Flight Maneuvers)

Wind tunnel assays are crucial for dissecting the behavioral repertoire of male gypsy moths in response to the sex pheromone. researchgate.netpsu.edu Upon detection of (+)-disparlure, quiescent male moths initiate a sequence of preflight behaviors, with wing-fanning being a key and readily measurable response. core.ac.uknih.govpsu.edu This is followed by takeoff and a characteristic upwind, zigzagging flight pattern, which is a form of positive anemotaxis guided by the pheromone plume. researchgate.netcore.ac.uknih.gov

The presence of the antagonistic (-)-enantiomer significantly disrupts these organized behaviors. When mixed with the attractive (+)-enantiomer, it reduces the duration of upwind flight and the total distance flown. researchgate.netoup.com However, it does not appear to affect the latency to initiate preflight wing-fanning. researchgate.netoup.com This suggests that the antagonist primarily interferes with the flight orientation and maintenance rather than the initial activation. The flight path itself is a complex integration of chemical cues from the pheromone and visual feedback (optomotor response) from the ground pattern, which allows the moth to gauge its upwind progress. researchgate.netnih.gov The zigzagging maneuvers are an innate program to keep the moth within the boundaries of the meandering pheromone plume. nih.gov

Influence of Pheromone Concentration on Preflight and Flight Organization

The concentration of the pheromone profoundly influences both preflight and in-flight behaviors of the male gypsy moth. nih.govresearchgate.net For preflight behaviors, as the dosage of (+)-disparlure decreases, there is a corresponding decrease in the probability of a male initiating wing-fanning and an increase in the latency to this response. nih.gov At lower concentrations, males also tend to exhibit a greater number of other behaviors, such as body jerks and antennal twitches, before commencing wing-fanning. nih.gov

Once in flight, pheromone concentration affects several flight parameters. As the concentration of (+)-disparlure increases, males tend to fly at slower ground speeds and airspeeds. researchgate.netcore.ac.ukresearchgate.net They also reduce their wingbeat frequencies and steer smaller course angles, resulting in a narrower flight track. core.ac.ukresearchgate.net This suggests that a higher concentration provides a stronger orientational cue, allowing for a more direct flight path to the source. core.ac.uk Conversely, at very low concentrations, the zigzagging flight path becomes wider, likely as a strategy to relocate a plume that is more difficult to track. researchgate.net This modulation of flight characteristics based on pheromone concentration demonstrates a sophisticated mechanism for optimizing mate-finding in a complex chemical landscape.

Interspecific Chemical Communication and Antagonism in Moth Species

The chemical landscape of moth communication is a complex interplay of specific pheromonal signals that ensure reproductive isolation between species. The compound this compound and its derivatives, particularly the epoxide disparlure, are central to the chemical ecology of several moth species within the family Lymantriidae. While serving as a potent sex attractant for some species, these very same or closely related compounds can act as antagonists for others, preventing interbreeding and mediating competition.

Research has extensively documented the role of disparlure, a cis- and trans-7,8-epoxy-2-methyloctadecane mixture, as the primary sex pheromone for the gypsy moth, Lymantria dispar. medkoo.com The (+)-enantiomer of disparlure, (7R,8S)-7,8-epoxy-2-methyloctadecane, is highly attractive to male gypsy moths. nih.govresearchgate.netcambridge.org However, the (-)-enantiomer has been shown to be an antagonist, reducing the effectiveness of the attractive (+)-isomer when present in racemic mixtures. nih.govresearchgate.net

This antagonistic relationship extends to interactions between different species. For instance, the Indian gypsy moth, Lymantria obfuscata, utilizes a two-component sex pheromone consisting of (+)-disparlure and (Z)-2-methyloctadec-7-ene. nih.gov While this combination is highly attractive to L. obfuscata males, (Z)-2-methyloctadec-7-ene acts as a pheromone antagonist in L. dispar. nih.gov This chemical divergence likely contributes to the reproductive isolation of these closely related species.

Similarly, studies on the Japanese gypsy moth, Lymantria dispar japonica, have revealed strong antagonistic effects from the pheromone components of the sympatric nun moth, Lymantria monacha. researchgate.netcambridge.org The pheromone blend of L. monacha itself can include (+)-disparlure, but its role and significance can differ between populations. nih.gov For example, in some European populations of L. monacha, (+)-disparlure significantly enhances the attractiveness of the primary pheromone component, (+)-monachalure, whereas in Japanese populations, its effect is much less pronounced. nih.gov This variation suggests a dynamic evolutionary pressure on chemical signaling in response to the local insect community.

The fumida tussock moth, Lymantria fumida, also employs a pheromone system that includes disparlure and 2-methyl-Z7-octadecene, further highlighting the shared chemical vocabulary and the potential for interspecific antagonism within this genus. researchgate.net The specific blend and ratio of these components are crucial for species recognition. The presence of a "wrong" component or an incorrect ratio can inhibit the response of males of a different species, effectively acting as an antagonist.

The following table summarizes the varied roles of this compound derivatives and related compounds in the chemical communication of several moth species.

| Species | Compound | Function |

| Lymantria dispar (Gypsy Moth) | (+)-Disparlure ((7R,8S)-7,8-epoxy-2-methyloctadecane) | Sex Pheromone Attractant medkoo.comnih.govresearchgate.net |

| (-)-Disparlure | Antagonist nih.govresearchgate.net | |

| 2-methyl-(Z)-7-octadecene | Antagonist researchgate.netnih.gov | |

| Lymantria obfuscata (Indian Gypsy Moth) | (+)-Disparlure | Pheromone Component nih.gov |

| (Z)-2-methyloctadec-7-ene | Pheromone Component nih.gov | |

| Lymantria dispar japonica (Japanese Gypsy Moth) | (+)-Disparlure | Sex Pheromone Attractant researchgate.netcambridge.org |

| Pheromone components of L. monacha | Antagonists researchgate.netcambridge.org | |

| Lymantria monacha (Nun Moth) | (+)-Disparlure | Pheromone Component (variable significance) nih.gov |

| (+)-Monachalure | Major Pheromone Component nih.gov | |

| 2-methyl-(Z)-7-octadecene | Pheromone Component nih.gov | |

| Lymantria fumida (Fumida Tussock Moth) | Disparlure | Pheromone Component researchgate.net |

| 2-methyl-Z7-octadecene | Pheromone Component researchgate.net |

Applications in Advanced Materials and Chemical Technologies

Pharmaceutical Formulations and Drug Delivery Systems

The inherent properties of 2-methyloctadecane make it a valuable component in the design of sophisticated drug delivery systems, particularly for pharmaceuticals with poor water solubility. Its non-polar, hydrophobic nature is a key characteristic exploited in various formulation strategies. solubilityofthings.com

The low aqueous solubility of many drug candidates presents a significant challenge in pharmaceutical development, often leading to poor absorption and limited bioavailability. mdpi.comamericanpharmaceuticalreview.com Emulsion-based delivery systems are a well-established approach to overcome these issues by encapsulating lipophilic (fat-soluble) drugs within the oil phase of an emulsion. americanpharmaceuticalreview.comresearchgate.net

This compound's hydrophobic characteristics make it a suitable candidate for the oil phase in such formulations. It can be used to create stable oil-in-water emulsions, which serve as carriers for hydrophobic active pharmaceutical ingredients (APIs). mdpi.com By dissolving the drug in an oil like this compound, the formulation can be administered in an aqueous medium, and upon ingestion, the fine dispersion of oil droplets provides a large surface area that can facilitate drug absorption. americanpharmaceuticalreview.com Research has indicated that emulsion-based systems incorporating compounds like this compound can successfully enhance the solubility and subsequent absorption of poorly soluble drugs. These systems work by bypassing the dissolution step in the gastrointestinal tract, which is often the rate-limiting factor for the absorption of hydrophobic drugs. mdpi.com

The pronounced hydrophobicity, or "water-fearing" nature, of this compound is a fundamental property leveraged in pharmaceutical design. solubilityofthings.com Its molecular structure, dominated by a long, non-polar hydrocarbon chain, results in very poor solubility in polar solvents like water. solubilityofthings.com This characteristic is crucial for its role as a non-aqueous vehicle or component in various dosage forms.

In topical and transdermal formulations, the hydrophobic nature of this compound can be utilized to form an occlusive layer on the skin. This film can help to hydrate (B1144303) the skin by reducing transepidermal water loss (TEWL) and can also control the release of an API into the skin layers. dermnetnz.org Furthermore, its chemical stability and inertness make it a reliable excipient, as it is unlikely to react with the API or other formulation components, ensuring the stability and shelf-life of the final product. The ability to act as a solvent for other lipophilic substances also allows it to be a key component in complex lipid-based drug delivery systems (LBDDS). americanpharmaceuticalreview.com

Development of Emulsion-Based Systems for Enhanced Drug Solubility and Absorption

Cosmetic Science and Personal Care Formulations

In the cosmetics and personal care industry, the sensory feel, stability, and performance of a product are paramount. This compound's physical properties make it a useful ingredient in various formulations, from skin creams to hair care products.

Emollients are cosmetic ingredients that help to soften, smooth, and hydrate the skin. dermnetnz.orgwww.nhs.uk They function by forming a protective film on the skin's surface, which traps moisture and fills in the gaps between skin cells, resulting in a smoother texture. www.nhs.uk

As a saturated hydrocarbon, this compound is resistant to oxidation and does not have reactive functional groups that could engage in degradation reactions with other ingredients. This inherent stability helps to maintain the integrity of the formulation over time. Furthermore, its compatibility with other non-polar ingredients and its ability to act as a solvent or carrier can improve the homogeneity and physical stability of emulsions and anhydrous (water-free) products. solubilityofthings.com The interaction between the formulation and its packaging is also a critical aspect of stability; using a chemically inert ingredient like this compound can minimize the risk of reactions with or absorption into the packaging material. makingcosmetics.com

Evaluation of Emollient Properties in Skin Creams

Lubricant Science and Nanotribology

Beyond personal care, this compound has applications in industrial settings as a lubricant, valued for its low volatility and good thermal stability. Its behavior at the nanoscale, a field known as nanotribology, reveals unique properties relevant to advanced lubrication technologies. pcs-instruments.comtaylorandfrancis.com Nanotribology studies friction, wear, and lubrication at the atomic scale, which is crucial for understanding the performance of lubricants in confined spaces, such as in microelectromechanical systems (MEMS). mdpi.compcs-instruments.com

Research using the Surface Forces Apparatus (SFA) has explored the behavior of thin liquid films confined between two molecularly smooth surfaces. mdpi.comresearchgate.net These studies have shown a distinct difference in the behavior of symmetric and asymmetric molecules under confinement. When symmetric molecules, such as the linear alkane hexadecane (B31444) or the spherical molecule cyclohexane, are confined, they tend to pack into discrete, ordered layers. mdpi.comresearchgate.net This ordering results in an oscillatory force profile as the distance between the surfaces changes, with distinct peaks and troughs corresponding to the molecular layers. mdpi.comresearchgate.net

In contrast, this compound, due to its methyl branch, is an asymmetric molecule. mdpi.com This asymmetry disrupts its ability to pack into well-ordered layers when confined between surfaces. As a result, studies have shown that this compound gives a smooth and continuous force profile. mdpi.comresearchgate.net This liquid-like response, even under high confinement, is a desirable property for a lubricant, as the formation of solidified, ordered layers can lead to high friction and stick-slip sliding. researchgate.net The ability of asymmetric molecules like this compound to maintain fluidity in nanometer-scale gaps is critical for lubricating surfaces at single-asperity contacts, which is representative of real-world friction between two rough surfaces. mdpi.com

Table 1: Nanotribological Behavior of Confined Liquid Lubricants

| Lubricant | Molecular Geometry | Observed Force Profile | Inferred Behavior in Confinement |

|---|---|---|---|

| Cyclohexane | Symmetric (Spherical) | Oscillatory | Forms discrete, ordered layers |

| Tetradecane (B157292) | Symmetric (Linear) | Oscillatory | Forms discrete, ordered layers |

| Hexadecane | Symmetric (Linear) | Oscillatory | Forms discrete, ordered layers |

| This compound | Asymmetric (Branched) | Smooth and Continuous | Disordered, liquid-like behavior |

Data sourced from studies on forces between mica surfaces immersed in different liquid systems. mdpi.comresearchgate.netresearchgate.net

Performance as a Component in Lubricant Formulations

This compound serves as a significant model compound in the study of lubricant formulations, particularly in understanding the role of molecular geometry in lubrication. solubilityofthings.com Its performance is largely defined by its asymmetric, branched structure, which contrasts with the behavior of symmetric, linear-chain alkanes or spherical molecules when used as lubricants under confinement. mdpi.comresearchgate.net

In industrial applications, its low volatility and excellent thermal stability make it a valuable component. When confined in a narrow gap between smooth surfaces, such as those found in hard disk drives or microelectromechanical systems (MEMS), the behavior of lubricant molecules deviates significantly from bulk properties. researchgate.net Symmetrical molecules, like n-tetradecane or cyclohexane, tend to form discrete, ordered layers parallel to the surfaces. mdpi.comresearchgate.net This ordering leads to oscillatory structural forces as the distance between the surfaces changes. mdpi.com

In contrast, this compound, due to its methyl side group, exhibits different packing behavior. mdpi.comcore.ac.uk This structural asymmetry disrupts the formation of well-ordered layers, a quality that proves beneficial in certain lubrication regimes. mdpi.comresearchgate.net Research has shown that the introduction of such side groups can reduce the tendency of molecules to align in a shear field, which influences the frictional properties of the lubricant. core.ac.uk This makes this compound an effective lubricant by preventing the solidification and high friction associated with the ordered layering of more symmetrical molecules. mdpi.comscribd.com

Investigation of Interfacial Force Profiles in Asymmetric Liquid Lubrication Systems

The interfacial force profile of this compound in an asymmetric liquid lubrication system is a key area of investigation, typically studied using a Surface Forces Apparatus (SFA). mdpi.comresearchgate.net These experiments measure the forces between two molecularly smooth surfaces, such as mica, immersed in the liquid lubricant. mdpi.com

For symmetric molecules (e.g., cyclohexane, tetradecane, hexadecane), the force profile is characteristically oscillatory. mdpi.comresearchgate.net The peaks and troughs of these oscillations correspond to the formation and squeezing out of discrete molecular layers from the confined space. The periodicity of these oscillations relates to the mean size of the liquid molecules. mdpi.com

However, for asymmetric molecules like this compound, the force profile is smooth and continuous, lacking the distinct oscillations seen with symmetric molecules. mdpi.comresearchgate.net This is a direct consequence of its molecular shape. The methyl branch on the octadecane (B175841) chain hinders the molecules from packing into well-defined, discrete layers between the confining surfaces. mdpi.com This inability to form ordered structures means that as the surfaces are brought closer, the force increases smoothly rather than in a stepwise manner.

Table 1: Comparison of Interfacial Force Profiles for Symmetric and Asymmetric Lubricants

| Lubricant Molecule | Molecular Symmetry | Observed Force Profile | Structural Ordering in Confinement |

|---|---|---|---|

| Cyclohexane | Symmetric (Spherical) | Oscillatory | Forms discrete layers |

| Tetradecane | Symmetric (Linear) | Oscillatory | Forms discrete layers |

| Hexadecane | Symmetric (Linear) | Oscillatory | Forms discrete layers |

| This compound | Asymmetric (Branched) | Smooth and Continuous | Disordered, no discrete layers |

This table is generated based on findings from studies comparing different liquid lubricants. mdpi.comresearchgate.net

Molecular Mechanisms of Thin-Film Lubrication and Rheological Changes

When a liquid lubricant film is confined to a thickness of only a few molecular diameters, its dynamic and rheological properties change dramatically. The system no longer behaves like a bulk fluid but exhibits solid-like responses. researchgate.net This phenomenon, known as confinement-induced solidification, is highly dependent on the molecular geometry of the lubricant. researchgate.net

For symmetric molecules, the formation of ordered, solid-like layers under confinement leads to a significant increase in viscosity and is often characterized by a "stick-slip" sliding motion. mdpi.comresearchgate.net This behavior involves the surfaces sticking together until the applied shear force reaches a yield point, at which they slip. mdpi.com

In the case of this compound, its asymmetric structure prevents easy solidification. mdpi.com However, under shear, even films of asymmetric molecules can undergo transitions to a more solid-like state. scribd.com Molecular dynamics simulations and experimental studies have shown that a thin film of this compound, which is initially liquid-like, can transform into a solid-like state accompanied by stick-slip motion after a period of sliding. scribd.com This transition is associated with an increase in the friction coefficient. scribd.com

The rheological changes observed in thin films are a result of shear-induced ordering. While this compound's asymmetry disrupts static ordering, the forces applied during shear can still induce a degree of molecular alignment. core.ac.uk This leads to a non-Newtonian response where the viscosity changes with the shear rate. arxiv.org Studies on similar branched molecules have shown that they tend to have lower shear stresses compared to their linear counterparts, resembling Newtonian fluids more closely under certain conditions. core.ac.uk The molecular mechanism involves the interplay between the tendency of molecules to order under confinement and the disruption of this ordering by their asymmetric shape, resulting in complex frictional behavior at the nanoscale. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15264 nih.gov |

| Cyclohexane | 8078 |

| Tetradecane | 11006 |

| Hexadecane | 11007 |

| Squalane | 8089 nih.gov |

Environmental Dynamics and Fate of 2 Methyloctadecane and Its Analogues

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For 2-Methyloctadecane, a key abiotic process is its interaction with atmospheric components under the influence of sunlight.

While this compound is not expected to undergo direct photolysis, it is susceptible to indirect phototransformation in the atmosphere. The primary mechanism for its atmospheric degradation is through reactions with photochemically produced hydroxyl (OH) radicals. These radicals are highly reactive and can initiate oxidation reactions with alkanes like this compound.

The oxidation of this compound can lead to the formation of various products, including alcohols, aldehydes, and carboxylic acids. For instance, under controlled oxidation conditions, it can be transformed into 2-methyloctadecanol or 2-methyloctadecanoic acid. The rate of these atmospheric reactions is a critical factor in determining the atmospheric lifetime of the compound.

An analogue of this compound, disparlure (B1670770) ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane), the sex pheromone of the gypsy moth, is known to be susceptible to degradation. psu.eduvixra.orgresearchgate.netresearchgate.net While disparlure contains an epoxide functional group, its non-epoxylated counterpart, this compound, primarily undergoes reactions typical of alkanes.

Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many chemical compounds.